Octanamide, N-(5-amino-4-methylpentyl)-

Description

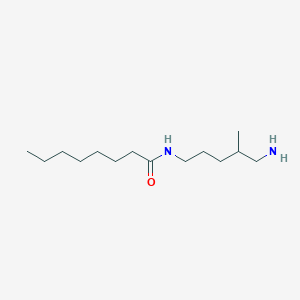

Octanamide, N-(5-amino-4-methylpentyl)-, is an aliphatic amide derivative characterized by an octanoyl backbone substituted with a 5-amino-4-methylpentylamine group. This structure confers unique physicochemical properties, including moderate hydrophobicity (due to the octanoyl chain) and reactivity from the primary amine.

Properties

CAS No. |

139423-40-8 |

|---|---|

Molecular Formula |

C14H30N2O |

Molecular Weight |

242.40 g/mol |

IUPAC Name |

N-(5-amino-4-methylpentyl)octanamide |

InChI |

InChI=1S/C14H30N2O/c1-3-4-5-6-7-10-14(17)16-11-8-9-13(2)12-15/h13H,3-12,15H2,1-2H3,(H,16,17) |

InChI Key |

QBHRDVMKFAELOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)NCCCC(C)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Route

Starting Materials : The synthesis usually begins with readily available precursors, such as 4-methylpentylamine and octanoic acid or its derivatives.

-

- Formation of the Amide Bond : This is achieved through a reaction between the amine and carboxylic acid (octanoic acid) under acidic or basic conditions.

- Purification : After the reaction, the product is purified using techniques such as recrystallization or chromatography.

Detailed Reaction Conditions

-

- Reactants: 4-methylpentylamine and octanoic acid.

- Conditions: Typically performed in a solvent such as dichloromethane or toluene at elevated temperatures (60-80°C) to facilitate the reaction.

-

- Recrystallization from ethanol or methanol.

- Column chromatography using silica gel as the stationary phase.

The efficiency of the synthesis can be affected by several factors:

| Factor | Optimal Condition |

|---|---|

| Temperature | 60-80°C |

| Solvent | Dichloromethane or Toluene |

| Reaction Time | 4-6 hours |

| Purification Method | Recrystallization or Chromatography |

In an industrial context, the production of Octanamide, N-(5-amino-4-methylpentyl)- may utilize large-scale reactors with optimized conditions to maximize yield and minimize costs. Key aspects include:

Continuous Flow Processes : These can enhance scalability and reproducibility by allowing for real-time monitoring and adjustments during synthesis.

Automation : Automated systems can improve efficiency and reduce human error in both synthesis and purification stages.

Octanamide, N-(5-amino-4-methylpentyl)- can undergo various chemical transformations:

Types of Reactions

Oxidation : The amine group may be oxidized under specific conditions to form imines or other derivatives.

Reduction : Reduction reactions can convert carbonyl groups to alcohols.

Common Reagents Used

| Reaction Type | Common Reagents |

|---|---|

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Sodium borohydride, lithium aluminum hydride |

The preparation of Octanamide, N-(5-amino-4-methylpentyl)- involves well-established synthetic routes that emphasize efficiency and purity. Understanding the reaction conditions and purification methods is essential for optimizing yields in both laboratory and industrial settings. Further research into alternative synthesis pathways could provide additional insights into improving production processes.

Future studies may focus on:

Developing greener synthesis methods that minimize waste.

Exploring novel catalytic systems that could enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: Octanamide, N-(5-amino-4-methylpentyl)- can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, especially at the amide nitrogen.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions include various substituted amides, amines, and oxo derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, Octanamide, N-(5-amino-4-methylpentyl)- is used as a building block for synthesizing more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial activity or enzyme inhibition, making it a candidate for drug development .

Medicine: In medicine, derivatives of Octanamide, N-(5-amino-4-methylpentyl)- are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of Octanamide, N-(5-amino-4-methylpentyl)- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of quorum sensing in bacteria or modulation of signaling pathways in human cells .

Comparison with Similar Compounds

Research Implications

- Pharmaceutical Design : The target compound’s aliphatic amine and methylpentyl chain may optimize blood-brain barrier penetration compared to aromatic derivatives like ZX-J-19j .

- Safety Profiles: Hazards vary significantly; N-(4-amino-2-methylphenyl)octanamide’s irritant classification underscores the need for structural tuning.

- Functional Versatility : Sulfonamide and dimeric derivatives highlight the adaptability of octanamide scaffolds in targeting diverse biological pathways.

Q & A

Q. What are the recommended methods for synthesizing N-substituted octanamide derivatives, and how can purity be validated?

Synthesis of N-substituted octanamides typically involves coupling reactions between activated octanoic acid derivatives (e.g., acyl chlorides) and amines. For example, N-octanoyl-L-homoserine lactone is synthesized via amidation of octanoic acid with a homoserine lactone precursor under anhydrous conditions . Purity validation requires HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) and confirmation via H/C NMR to verify structural integrity and absence of unreacted starting materials .

Q. What analytical techniques are critical for characterizing the physicochemical properties of octanamide derivatives?

Key techniques include:

- Solubility studies : Use shake-flask methods in solvents like ethanol, acetonitrile, or aqueous buffers at varying pH levels, referencing databases like the Handbook of Aqueous Solubility Data for predictive models .

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability, as seen in N-vanillyloctanamide (melting point: 44.5–45.5°C) .

- Spectroscopy : FT-IR for amide bond confirmation (e.g., C=O stretch ~1650 cm) and mass spectrometry (ESI-MS) for molecular weight verification .

Q. How should researchers safely handle N-substituted octanamides in laboratory settings?

Follow protocols for hazardous amides:

- Use PPE (gloves, lab coats) and work in fume hoods to avoid inhalation or skin contact .

- Store compounds at -20°C in airtight containers to prevent degradation, as recommended for N-acetyl Norfentanyl .

- Dispose of waste via approved chemical disposal programs, adhering to institutional guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the stability profiles of octanamide derivatives under varying experimental conditions?

Contradictions often arise from solvent polarity, temperature, or pH. For example:

- Hydrolysis susceptibility : Use accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring to track degradation products like free amines or carboxylic acids .

- Oxidative stability : Employ LC-MS to identify oxidation byproducts (e.g., hydroxylated or epoxidized derivatives) under light exposure .

- Statistical analysis : Apply multivariate regression to isolate factors (e.g., solvent, temperature) causing instability .

Q. What strategies are effective for studying the biological interactions of N-(5-amino-4-methylpentyl)octanamide in cellular models?

- Fluorescent labeling : Modify the compound with tags like FMP-10 (anthracene-based fluorophores) to track cellular uptake via fluorescence microscopy .

- Metabolic profiling : Use C-labeled octanamide derivatives in radiolabeled assays to quantify metabolic pathways .

- Receptor binding assays : Combine surface plasmon resonance (SPR) with molecular docking simulations to predict binding affinities to lipid membranes or proteins .

Q. How can computational modeling enhance the design of octanamide derivatives with improved bioactivity?

- QSAR modeling : Correlate structural features (e.g., alkyl chain length, substituent polarity) with biological activity using datasets from analogs like N-octanoyl-L-homoserine lactone .

- Molecular dynamics (MD) : Simulate lipid bilayer interactions to predict membrane permeability, leveraging parameters from ceramide analogs (e.g., C8-Ceramide) .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity in synthetic pathways .

Methodological Guidance

Q. What experimental controls are essential when studying enzymatic hydrolysis of octanamide derivatives?

- Negative controls : Use heat-inactivated enzymes or competitive inhibitors (e.g., EDTA for metalloproteases) to confirm enzyme-specific activity .

- Positive controls : Include known substrates (e.g., N-acetylcytidine) to validate assay conditions .

- Blank samples : Account for non-enzymatic degradation by omitting enzymes in parallel experiments .

Q. How should researchers address discrepancies between predicted and observed solubility data for octanamide derivatives?

- Adjust predictive models : Incorporate Hansen solubility parameters or group contribution methods from the Handbook of Aqueous Solubility Data to refine predictions .

- Experimental validation : Perform phase-solubility diagrams in co-solvent systems (e.g., PEG-400/water) to identify solubility enhancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.